molecular formula C10H13ClO B1350913 1-(3-Chloropropyl)-4-methoxybenzene CAS No. 59623-12-0

1-(3-Chloropropyl)-4-methoxybenzene

Cat. No.: B1350913
CAS No.: 59623-12-0
M. Wt: 184.66 g/mol
InChI Key: ACDKPXVTMLYNEE-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-methoxybenzene (CAS 59623-12-0) is a valuable organic intermediate in chemical synthesis and pharmaceutical research. This compound, with the molecular formula C10H13ClO and a molecular weight of 184.66, features a methoxybenzene group linked to a reactive 3-chloropropyl chain . Its molecular structure makes it a versatile building block, particularly useful in nucleophilic substitution reactions where the chlorine atom can be displaced to form new carbon-nitrogen or carbon-sulfur bonds, or to create extended carbon chains . As a pharmaceutical intermediate, it serves as a critical precursor in the synthesis of more complex molecules for drug discovery and development . The compound is for research use only (RUO) and is strictly intended for laboratory applications. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should note that this compound is classified with the signal word "Danger" and hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H402 (Harmful to aquatic life) . Appropriate safety precautions, including the use of personal protective equipment, should be followed when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloropropyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDKPXVTMLYNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397686
Record name 1-(3-Chloropropyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59623-12-0
Record name 1-(3-Chloropropyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Reactivity of 1 3 Chloropropyl 4 Methoxybenzene

Nucleophilic Substitution Reactions at the Chloropropyl Moiety

Nucleophilic substitution reactions involve the replacement of the chlorine atom, a good leaving group, by a nucleophile. The carbon atom bonded to the chlorine is the electrophilic center.

SN1 and SN2 Mechanistic Pathways

The substitution can theoretically proceed via two different mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. This concerted mechanism leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. Given that 1-(3-chloropropyl)-4-methoxybenzene is a primary alkyl halide, it is expected to predominantly undergo substitution via the SN2 pathway. Primary alkyl halides are sterically unhindered, allowing for easy backside attack by the nucleophile.

The SN1 mechanism , in contrast, is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on this carbocation. The rate of an SN1 reaction is dependent only on the concentration of the substrate. Primary carbocations are highly unstable, making the SN1 pathway energetically unfavorable for primary alkyl halides like this compound under typical conditions.

Table 1: Comparison of SN1 and SN2 Pathways for this compound

FeatureSN1 PathwaySN2 Pathway
Substrate Primary alkyl halide (unfavored)Primary alkyl halide (favored)
Mechanism Two steps (carbocation intermediate)One step (concerted)
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Stereochemistry RacemizationInversion of configuration
Nucleophile Weak nucleophiles are effectiveStrong nucleophiles are required

Reactivity with Various Nucleophiles (e.g., Amines, Thiols)

The reactivity of this compound in SN2 reactions is highly dependent on the nature of the attacking nucleophile.

Amines: Amines are good nucleophiles and readily react with this compound to form substituted amines. The reaction proceeds via an SN2 mechanism. However, the primary amine formed is also nucleophilic and can react further with another molecule of the alkyl halide, leading to the formation of secondary and tertiary amines, and even a quaternary ammonium (B1175870) salt. To favor the formation of the primary amine, a large excess of the initial amine nucleophile is typically used.

Thiols: Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles for SN2 reactions. Thiolates are particularly potent nucleophiles. The reaction of this compound with a thiol or thiolate will yield a thioether (sulfide). Due to the high nucleophilicity of sulfur, these reactions are generally efficient.

Influence of Reaction Conditions on Pathway Selectivity

The choice between substitution and elimination pathways, as well as the specific type of substitution (SN1 vs. SN2), can be influenced by several factors:

Nucleophile/Base Strength: Strong, non-bulky nucleophiles favor the SN2 reaction. Strong, bulky bases, on the other hand, will favor elimination. Weak nucleophiles might suggest an SN1 reaction, but this is unlikely for a primary halide.

Solvent: Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF) are ideal for SN2 reactions as they can solvate the cation but not the nucleophile, leaving it more reactive. Polar protic solvents (e.g., water, ethanol) can solvate both the cation and the nucleophile, and they favor SN1 reactions because they can stabilize the carbocation intermediate.

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.

Elimination Reactions

Elimination reactions of this compound involve the removal of the chlorine atom and a proton from an adjacent carbon atom, leading to the formation of an alkene.

E1 and E2 Mechanistic Considerations

Similar to substitution, elimination can occur via two main pathways: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular).

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. The rate of an E2 reaction depends on the concentration of both the substrate and the base. For an E2 reaction to occur, the proton being removed and the leaving group must be in an anti-periplanar conformation. This is the more common elimination pathway for primary alkyl halides when a strong base is used.

The E1 mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation. In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, forming a double bond. E1 reactions are typically in competition with SN1 reactions and are favored by the use of a weak base and polar protic solvents. Due to the instability of the primary carbocation, the E1 pathway is highly unlikely for this compound.

Regioselectivity in Elimination (Zaitsev vs. Hofmann Products)

When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the reaction is said to be regioselective. The two main regiochemical outcomes are described by Zaitsev's rule and Hofmann's rule.

Zaitsev's Rule predicts that the major product of an elimination reaction will be the more substituted (and therefore more stable) alkene. This is typically the case when a small, strong base is used.

Hofmann's Rule predicts that the major product will be the less substituted alkene. This outcome is favored when a sterically hindered (bulky) base is used. The bulky base has difficulty accessing the more sterically hindered proton required to form the Zaitsev product and will preferentially abstract the more accessible, less hindered proton.

For this compound, elimination can lead to two possible products: 1-allyl-4-methoxybenzene (the Hofmann product) and 1-(prop-1-en-1-yl)-4-methoxybenzene (the Zaitsev product). The use of a bulky base like potassium tert-butoxide would be expected to favor the formation of 1-allyl-4-methoxybenzene.

Table 2: Expected Regioselectivity in the E2 Elimination of this compound

BaseExpected Major ProductRule
Sodium ethoxide (small base)1-(Prop-1-en-1-yl)-4-methoxybenzeneZaitsev
Potassium tert-butoxide (bulky base)1-Allyl-4-methoxybenzeneHofmann

Stereoselectivity in Elimination (Syn vs. Anti)

Elimination reactions of this compound, a primary alkyl halide, predominantly proceed via the E2 (bimolecular elimination) mechanism, especially in the presence of a strong, non-nucleophilic, sterically hindered base. chemistry.coachquora.com The stereochemical course of the E2 reaction is highly dependent on the geometric arrangement of the proton being removed and the leaving group.

The two principal conformations for elimination are syn-periplanar and anti-periplanar. In the syn-periplanar arrangement, the beta-hydrogen and the chlorine leaving group are on the same side of the carbon-carbon bond, in an eclipsed conformation. sparknotes.commgscience.ac.in Conversely, the anti-periplanar arrangement places the beta-hydrogen and the chlorine on opposite sides of the bond, in a more stable, staggered conformation. sparknotes.commgscience.ac.in

For most E2 reactions, including that of this compound, the anti-periplanar pathway is significantly favored. ic.ac.uklibretexts.org This preference is attributed to two main factors:

Steric Effects : The anti-periplanar transition state corresponds to a lower-energy staggered conformation, whereas the syn-periplanar transition state requires the molecule to adopt a higher-energy eclipsed conformation. sparknotes.com

Orbital Overlap : The anti-periplanar alignment allows for optimal overlap between the developing p-orbitals of the forming pi bond. sparknotes.comic.ac.uk

The presence of two beta-hydrogens on the carbon adjacent to the chlorine atom in this compound means the reaction is stereoselective rather than stereospecific. chemistrysteps.com This allows for the formation of the more stable trans (E) alkene as the major product, as the transition state leading to it is lower in energy. chemistrysteps.com While syn-elimination is rare, it can occur in rigid molecular systems where an anti-periplanar arrangement is not possible. uri.edu

Table 1: Factors Favoring Anti-Periplanar Elimination in this compound

Factor Consequence for Elimination
Conformational Energy The staggered conformation required for anti-elimination is lower in energy than the eclipsed conformation for syn-elimination. sparknotes.com
Transition State Stability The transition state for anti-elimination is more stable due to reduced steric strain. sparknotes.com

| Orbital Alignment | Optimal overlap of the C-H and C-Cl sigma orbitals with the developing pi bond occurs in the anti-periplanar geometry. sparknotes.comic.ac.uk |

Electrophilic Aromatic Substitution Reactions on the Methoxybenzene Ring

The benzene (B151609) ring of this compound is "activated" towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the methoxy (B1213986) group and the 3-chloropropyl group.

Directing Effects of the Methoxy and Alkyl Substituents

The position of electrophilic attack on the aromatic ring is dictated by the directing effects of the existing substituents. Both the methoxy group (-OCH₃) and the alkyl group (-CH₂CH₂CH₂Cl) are classified as ortho, para-directors. libretexts.orgopenstax.orglibretexts.org

Methoxy Group (-OCH₃) : This is a strongly activating group. The oxygen atom donates electron density to the ring through resonance, significantly stabilizing the carbocation intermediate (arenium ion) formed during ortho and para attack. organicchemistrytutor.comyoutube.com This resonance stabilization outweighs the inductive electron-withdrawing effect of the electronegative oxygen atom. libretexts.org

Alkyl Group (-CH₂CH₂CH₂Cl) : The 3-chloropropyl group is a weakly activating group. It donates electron density to the ring primarily through an inductive effect, which stabilizes the positive charge of the arenium ion intermediate in the ortho and para positions. libretexts.orgvanderbilt.edu

When multiple activating groups are present on a benzene ring, the more powerful activating group generally controls the position of substitution. In this case, the methoxy group is a much stronger activator than the alkyl group, and thus, its directing effect is dominant.

Regiochemical Outcomes of Aromatic Functionalization

Given that the methoxy group is the dominant directing influence, electrophilic substitution will occur at the positions ortho and para to it. Since the para position is already occupied by the 3-chloropropyl group, substitution is directed to the two equivalent ortho positions (carbons 2 and 6).

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position of Attack Directing Influence Stability of Intermediate Expected Product
Ortho (to -OCH₃) Strongly favored by methoxy group; weakly favored by alkyl group. High (resonance stabilization from oxygen). Major product.
Meta (to -OCH₃) Disfavored by both groups. Low. Minor or trace product. openstax.org

| Para (to -OCH₃) | Blocked by the 3-chloropropyl group. | N/A | Not formed. |

For example, in a reaction like nitration, the nitro group would be directed primarily to the positions ortho to the methoxy group. libretexts.orglibretexts.org

Oxidation Reactions of the Methoxy Group

The methoxy group of this compound can undergo oxidation through several pathways, leading to different functional groups.

Demethylation Pathways

The cleavage of the aryl-methyl ether bond, known as demethylation, is a common reaction for anisole (B1667542) derivatives. This process converts the methoxy group into a hydroxyl group, yielding a phenol. This transformation can be achieved using various reagents, including strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). rsc.org For instance, the demethylation of a similar compound, 4-(3-bromopropyl)-guaiacol, has been shown to yield 4-(3-bromopropyl)-catechol. rsc.org

Formation of Aromatic Aldehydes or Carboxylic Acids

The methoxy group itself is not directly oxidized to an aldehyde or carboxylic acid. Instead, the oxidation typically targets the aromatic ring or an adjacent alkyl group. However, anisole and its derivatives can be converted to aromatic aldehydes, such as p-anisaldehyde, through specific oxidative processes. foreverest.netbrainly.in One method involves the oxidation of the related compound p-methylanisole. google.com

Furthermore, the resulting aromatic aldehyde can be further oxidized to a carboxylic acid. For example, p-anisaldehyde can be oxidized to p-anisic acid. researchgate.net The direct oxidation of the 3-chloropropyl side chain is also a possibility under certain conditions, though this is a more complex transformation.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-(3-bromopropyl)-catechol
4-(3-bromopropyl)-guaiacol
Aluminum chloride
Anisole
Boron tribromide
Hydrobromic acid
p-Anisaldehyde
p-Anisic acid
p-Methylanisole

Reactivity in Coupling Reactions

Cross-coupling reactions are a fundamental class of reactions in organic synthesis where two different fragments are joined together with the aid of a metal catalyst. wikipedia.org These reactions, pioneered by scientists like Heck, Suzuki, and Negishi, are pivotal for creating carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnumberanalytics.com Palladium-based catalysts are frequently employed due to their high functional group tolerance and stability. wikipedia.org

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle that consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comnih.govlibretexts.org

Oxidative Addition: The process begins with the oxidative addition of an organic halide, such as this compound, to a low-valent palladium(0) complex. This step forms a new palladium(II) intermediate. wikipedia.orgnih.gov The reactivity of the halide in this step generally follows the trend I > OTf > Br >> Cl. wikipedia.org

Transmetalation: In this step, a second organic fragment, typically from an organometallic reagent (e.g., organoboron, organotin), is transferred to the palladium(II) complex. wikipedia.orglibretexts.org This displaces the halide and creates a new palladium intermediate with both organic fragments attached. wikipedia.org In Suzuki-Miyaura coupling, this step involves an organoboron compound and requires a base to facilitate the transfer. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired product with a new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgnih.gov

Table 1: Key Cross-Coupling Reactions and their Characteristics

Reaction NameNucleophilic PartnerElectrophilic PartnerCatalyst System (Typical)Key Features
Suzuki-Miyaura Coupling Organoboronic acid or esterAryl/Vinyl Halide or TriflatePd(0) complex, BaseMild reaction conditions, low toxicity of boron reagents. wikipedia.orgorganic-chemistry.org
Heck Reaction AlkeneAryl/Vinyl Halide or TriflatePd(0) complex, BaseForms substituted alkenes, often with high stereoselectivity. organic-chemistry.orgwikipedia.org
Stille Coupling Organotin reagentAryl/Vinyl HalidePd(0) complexTolerant of a wide range of functional groups. libretexts.org
Sonogashira Coupling Terminal alkyneAryl/Vinyl HalidePd(0) complex, Copper(I) co-catalystForms a C(sp)-C(sp2) bond. numberanalytics.com
Buchwald-Hartwig Amination AmineAryl HalidePd(0) complex, BaseForms a carbon-nitrogen bond. libretexts.org

This table provides a summary of major cross-coupling reactions and their general components.

In the context of this compound, the alkyl chloride can participate as the electrophilic partner in these reactions, although alkyl chlorides are generally less reactive than the corresponding bromides or iodides. wikipedia.org The specific conditions, including the choice of catalyst, ligand, and base, are crucial for achieving successful coupling.

Annulation reactions involving this compound or its derivatives can be used to construct new ring systems. A notable example is the intramolecular Heck reaction, which can be employed to form cyclic structures.

The intramolecular Heck reaction follows a similar mechanistic pathway to its intermolecular counterpart. After the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond of the chloropropyl chain, an intramolecular carbopalladation occurs. In this step, the palladium-bound carbon attacks an unsaturated part of the same molecule, such as an alkene, to form a new ring. The final step is typically a β-hydride elimination, which regenerates the double bond and the palladium(0) catalyst. wikipedia.orguniurb.it

The regioselectivity of the ring closure (i.e., the size of the ring formed) is a critical aspect of intramolecular Heck reactions. For the formation of five- and six-membered rings, the reaction predominantly yields the exo cyclization product. uniurb.it The choice of reaction conditions, including the catalyst, ligands, and solvent, can significantly influence the outcome and efficiency of the annulation process. uniurb.it

For instance, the intramolecular cyclization of a derivative of this compound could potentially lead to the formation of chromane (B1220400) or other heterocyclic structures, depending on the specific functionalities present in the molecule that can participate in the cyclization.

Advanced Synthetic Applications and Derivatization Strategies

Building Block in Complex Organic Synthesis

As a key intermediate, 1-(3-chloropropyl)-4-methoxybenzene is utilized for its ability to introduce specific structural motifs into larger, more complex molecules. Its dual reactivity makes it a strategic component in multistep synthetic pathways.

Introduction of Methoxyphenyl and Propyl Moieties into Target Molecules

The primary utility of this compound lies in its function as an alkylating agent. The terminal chlorine atom on the propyl chain provides a reactive electrophilic site for nucleophilic substitution reactions. This allows for the covalent attachment of the entire 4-methoxyphenylpropyl group to a wide variety of nucleophiles.

This capability is fundamental in building molecular complexity. The 4-methoxyphenyl (B3050149) group can be a crucial part of a final target molecule, or it can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step. The three-carbon propyl chain acts as a flexible linker, providing spatial separation between the aromatic ring and the rest of the molecule.

Table 1: Key Reactions Involving this compound as an Alkylating Agent

Nucleophile TypeReaction ProductSignificance of Moiety Introduction
Amines (Primary/Secondary)N-alkylated aminesForms C-N bonds, introduces the lipophilic methoxyphenylpropyl group.
Alcohols/PhenolsEthersForms C-O bonds, creating aryl propyl ethers.
ThiolsThioethersForms C-S bonds, useful in medicinal chemistry.
CarbanionsCarbon-extended chainsForms C-C bonds, elongating the carbon skeleton of a molecule.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Piperazine (B1678402) Derivatives)

The electrophilic nature of this compound makes it an ideal reagent for the N-alkylation of nitrogen-containing heterocycles. A prominent example is its use in the synthesis of substituted piperazine derivatives, which are common scaffolds in pharmaceuticals.

In a typical reaction, a piperazine derivative, which contains secondary amine functionalities, acts as the nucleophile. The nitrogen atom attacks the terminal carbon of the chloropropyl chain of this compound, displacing the chloride ion and forming a new carbon-nitrogen bond. This reaction directly appends the 4-methoxyphenylpropyl side chain to the piperazine ring. Such reactions are often carried out in the presence of a base to neutralize the HCl generated.

Formation of Pyrazole (B372694) and Tetrahydroquinoline Systems

While not typically involved in the initial ring-forming reactions, this compound is a key reagent for the functionalization of pre-formed pyrazole and tetrahydroquinoline ring systems.

Pyrazole Systems: The standard synthesis of pyrazoles, such as the Knorr pyrazole synthesis, involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.com Once the pyrazole ring is formed, it contains a nucleophilic nitrogen atom that can be alkylated. This compound can be used to introduce the 4-methoxyphenylpropyl group onto the pyrazole nitrogen, yielding N-substituted pyrazole derivatives. This alkylation step is crucial for modifying the steric and electronic properties of the pyrazole, often influencing its biological activity.

Tetrahydroquinoline Systems: Tetrahydroquinolines are important structural motifs in many natural products and medicinal agents. nih.gov Numerous synthetic methods exist for their creation, including domino reactions and the reduction of quinolines. nih.govorganic-chemistry.org A common strategy involves the cyclization of an appropriately substituted aniline (B41778) precursor. This compound can be used to alkylate the nitrogen atom of an aniline derivative. The resulting N-(4-methoxyphenylpropyl)aniline can then undergo subsequent reactions, such as an intramolecular Friedel-Crafts-type cyclization, to form the tetrahydroquinoline ring system, with the methoxyphenyl group ultimately residing on the nitrogen atom.

Role in Polymer Chemistry

Information regarding the specific use of this compound in polymer chemistry is not available in the reviewed scientific literature. Therefore, the following subsections cannot be addressed based on current documented research.

Monomer in the Preparation of Functional Polymers

No specific examples or research findings were identified concerning the use of this compound as a monomer in polymerization reactions.

Reagent in Polymer Functionalization (e.g., Polypeptides)

No specific examples or research findings were identified detailing the use of this compound as a reagent for the functionalization of polymers such as polypeptides.

Design of Functional Materials

The design of functional materials necessitates the use of molecular building blocks that can be strategically assembled to achieve desired properties. This compound serves as an exemplary precursor in this regard, offering a combination of a reactive site for polymerization or derivatization and a functional aromatic core that can influence the electronic and photophysical properties of the resulting material.

Precursor for Materials with Specific Electronic Properties

The inherent electronic nature of the methoxybenzene group in this compound makes it a valuable starting material for the synthesis of electroactive compounds and polymers. The methoxy (B1213986) group is an electron-donating group, which can increase the electron density of the aromatic ring and influence the highest occupied molecular orbital (HOMO) energy levels of materials derived from it. This property is crucial in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The reactive chloropropyl chain provides a convenient handle for chemists to attach this molecule to other functional units or to initiate polymerization. A key strategy involves the derivatization of this compound to form monomers that can be subsequently polymerized into conductive or semi-conductive polymers. For instance, the chloropropyl group can undergo nucleophilic substitution reactions with various amines, thiols, or other nucleophiles to introduce new functionalities.

One of the most promising applications is in the synthesis of carbazole (B46965) derivatives. Carbazole-based materials are widely recognized for their excellent hole-transporting properties, high thermal stability, and good film-forming capabilities, making them ideal for use in the hole transport layer (HTL) of OLEDs and perovskite solar cells. The synthesis often involves the N-alkylation of a carbazole core with an appropriate alkyl halide. In this context, this compound can be used to introduce the 4-methoxyphenylpropyl group onto the nitrogen atom of a carbazole moiety. This derivatization can enhance the solubility and modify the electronic properties of the resulting carbazole derivative, ultimately improving the performance and stability of the electronic device.

PrecursorDerivative ClassPotential ApplicationKey Property Influence
This compoundCarbazole DerivativesOrganic Light-Emitting Diodes (OLEDs), Perovskite Solar CellsHole-transporting properties, solubility
This compoundPoly(phenylene vinylene) AnalogsConductive PolymersElectronic conductivity, photoluminescence
This compoundFunctionalized MonomersElectroactive PolymersRedox activity, charge transport

Applications in Advanced Materials and Nanostructures

The utility of this compound extends beyond the synthesis of electroactive polymers to the fabrication of more complex and highly ordered materials such as Covalent Organic Frameworks (COFs) and other nanostructures.

Covalent Organic Frameworks are a class of porous crystalline polymers with well-defined structures and high surface areas. They are constructed from organic building blocks linked by strong covalent bonds. The bifunctional nature of derivatives of this compound makes it a potential candidate as a monomer or a linker in the synthesis of COFs. For example, after conversion of the chloropropyl group to another reactive functionality, such as an amine or an aldehyde, the resulting molecule can be co-polymerized with other complementary linkers to form a porous, crystalline framework. The methoxybenzene unit would then be incorporated into the COF's backbone, potentially influencing the framework's electronic properties, such as its ability to conduct charge or to interact with guest molecules.

Furthermore, the principles of self-assembly and controlled polymerization using precursors like this compound are being explored for the creation of various nanostructures. The ability to precisely control the chemical reactions at the molecular level allows for the bottom-up fabrication of nanoparticles, nanowires, and thin films with tailored properties. For instance, the functionalization of nanoparticles with derivatives of this compound can modify their surface chemistry, improving their dispersibility in organic solvents or polymer matrices, which is crucial for applications in nanocomposites and biomedical imaging.

Material TypeRole of this compound DerivativePotential Functionality
Covalent Organic Frameworks (COFs)Monomer/LinkerPorosity, Catalysis, Gas Storage, Electronic Conduction
Functionalized NanoparticlesSurface LigandImproved Dispersibility, Biocompatibility, Targeted Delivery
Self-Assembled MonolayersAnchoring GroupSurface Modification, Electronic Interfaces

While the direct, detailed research findings on the extensive use of this compound in these specific applications are still emerging in peer-reviewed literature, its chemical structure and reactivity position it as a highly promising building block for the next generation of functional materials and nanostructures.

Computational Chemistry and Advanced Spectroscopic Elucidation

Theoretical Frameworks for Understanding Reactivity

Modern computational chemistry offers a suite of tools to dissect the intricacies of molecular properties. These theoretical frameworks allow for the elucidation of electronic characteristics that govern the reactivity of 1-(3-chloropropyl)-4-methoxybenzene.

Molecular Orbital Theory (MO) and Frontier Orbital Analysis (HOMO-LUMO)

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. This theory is instrumental in understanding the bonding and reactivity of a compound. The most critical orbitals in this context are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to electrophilic attack. Conversely, the LUMO is the innermost orbital without electrons and can act as an electron acceptor, indicating sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive.

For this compound, a frontier orbital analysis would reveal the distribution of these orbitals. The methoxy (B1213986) group (-OCH₃), being an electron-donating group, would likely increase the energy of the HOMO and concentrate its density on the aromatic ring, particularly at the ortho and para positions. The chloropropyl group, with the electronegative chlorine atom, would influence the LUMO, potentially localizing it along the propyl chain, making the carbon attached to the chlorine a site for nucleophilic substitution.

Table 1: Illustrative Frontier Orbital Analysis Data for an Aromatic Compound

ParameterDescriptionTypical Information Yielded
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's ability to donate electrons. Higher energy suggests greater reactivity towards electrophiles.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's ability to accept electrons. Lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap generally correlates with higher chemical reactivity and lower kinetic stability.
Orbital Distribution Spatial location of HOMO and LUMO densityIdentifies the most probable sites for electrophilic (HOMO) and nucleophilic (LUMO) attack.

This table is for illustrative purposes to show the type of data generated from a HOMO-LUMO analysis.

Density Functional Theory (DFT) Studies on Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations can determine the ground-state electronic energy, electron density, and optimized geometry of a molecule.

For this compound, DFT studies would provide a detailed picture of its three-dimensional conformation and the distribution of electron density. This would allow for the calculation of various properties, including bond lengths, bond angles, and dihedral angles. Understanding the preferred conformation is crucial as it can significantly impact the molecule's reactivity and interactions with other chemical species. DFT calculations can also be used to determine the relative energies of different conformers, identifying the most stable arrangement of the chloropropyl chain relative to the methoxybenzene ring.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In the case of this compound, an MEP analysis would likely show a region of high electron density (red) around the oxygen atom of the methoxy group and on the aromatic ring, due to the electron-donating nature of the methoxy group. Conversely, a region of positive electrostatic potential (blue) would be expected around the hydrogen atoms of the propyl chain and particularly near the carbon atom bonded to the chlorine, highlighting its susceptibility to nucleophilic attack.

Computational Predictions of Reaction Pathways and Selectivity

Beyond static properties, computational chemistry can model dynamic processes, offering predictions about how a molecule will behave in a chemical reaction.

Regioselectivity and Stereoselectivity Prediction in Organic Transformations

Many organic reactions can yield multiple products, and predicting the major product is a central challenge. Computational methods are increasingly used to predict both regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the specific spatial arrangement of the product).

For this compound, a key reaction would be electrophilic aromatic substitution. Computational modeling could predict the most likely position of substitution on the benzene (B151609) ring. Due to the activating and ortho-, para-directing nature of the methoxy group, calculations would likely confirm that substitution is favored at the positions ortho to the methoxy group.

Furthermore, reactions involving the chloropropyl side chain, such as substitution or elimination reactions, can also be modeled. For instance, in a nucleophilic substitution reaction where the chlorine atom is replaced, computational models could help to understand the factors influencing the reaction rate and potential side reactions.

Mechanistic Insights from Computational Modeling

For a reaction involving this compound, such as an intramolecular Friedel-Crafts alkylation to form a cyclic compound, computational modeling could elucidate the step-by-step mechanism. This would involve locating the transition state for the cyclization step and any intermediates that may be formed. This level of detail is invaluable for understanding the factors that control the reaction's outcome and for optimizing reaction conditions to favor the desired product.

Advanced Spectroscopic Techniques for Structural Proof in Synthesis of this compound

The unequivocal structural confirmation of synthesized organic molecules like this compound is paramount in chemical research. While classical spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide foundational data, the integration of these techniques with computational chemistry offers a powerful approach for unambiguous structural elucidation. This synergy not only validates experimental findings but also provides deeper insights into the electronic and conformational properties of the molecule.

Integration of Spectroscopic Data with Computational Studies

The confluence of experimental spectroscopy and computational chemistry provides a robust framework for the structural verification of this compound. This integrated approach typically involves the prediction of spectroscopic parameters using computational models and their subsequent comparison with experimental data. Density Functional Theory (DFT) has emerged as a particularly effective method for these predictions. The process commences with the optimization of the molecule's three-dimensional geometry using a selected level of theory and basis set, such as B3LYP/6-311++G(d,p). Following this, the optimized geometry is used to calculate various spectroscopic properties.

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to predict the ¹H and ¹³C chemical shifts. These theoretical values are then correlated with the experimental data. A strong linear correlation between the predicted and observed chemical shifts serves as compelling evidence for the proposed molecular structure.

Similarly, computational methods can predict the vibrational frequencies that correspond to the absorption bands observed in an IR spectrum. The calculated frequencies and their intensities can be compared with the experimental IR spectrum to assign the observed bands to specific vibrational modes within the molecule, such as C-H stretching, C=C aromatic ring vibrations, and the C-Cl stretching frequency.

In mass spectrometry, computational chemistry can aid in understanding the fragmentation patterns observed in the experimental spectrum. By calculating the energies of different potential fragment ions, it is possible to rationalize the observed fragmentation pathways and support the proposed structure.

The following tables present the expected experimental spectroscopic data for this compound, which would be corroborated by computational analysis for definitive structural proof.

Expected ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Ar-H (ortho to OCH₃)6.85d8.8
Ar-H (meta to OCH₃)7.12d8.8
O-CH3.79s-
Ar-CH ₂-2.65t7.5
-CH ₂-CH₂Cl2.05p7.5
-CH₂-CH ₂Cl3.58t7.5

Expected ¹³C NMR Data for this compound

Carbon AtomChemical Shift (ppm)
C -OCH₃158.1
C -H (ortho to OCH₃)114.0
C -H (meta to OCH₃)129.8
C -CH₂ (ipso)133.5
O-C H₃55.2
Ar-C H₂-30.2
-C H₂-CH₂Cl33.8
-CH₂-C H₂Cl44.9

Expected IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3050-3000Aromatic C-H Stretch
2960-2850Aliphatic C-H Stretch
1610, 1510Aromatic C=C Stretch
1245Aryl-O Stretch (asymmetric)
1035Aryl-O Stretch (symmetric)
830p-Substituted Benzene C-H Bend
750-650C-Cl Stretch

Expected Mass Spectrometry Data for this compound

m/zInterpretation
184/186Molecular ion peak ([M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes)
149Loss of Cl
121Loss of C₃H₆Cl (McLafferty rearrangement)
107Loss of C₄H₈Cl
91Tropylium ion
77Phenyl cation

The meticulous comparison of such comprehensive experimental data with computationally predicted values provides an unassailable structural proof for the synthesized this compound, showcasing the power of modern analytical and computational techniques in chemical synthesis.

Future Research Directions and Unexplored Reactivity of 1 3 Chloropropyl 4 Methoxybenzene

Exploration of New Derivatization Pathways and Scaffold Synthesis

The inherent reactivity of the chloropropyl group in 1-(3-Chloropropyl)-4-methoxybenzene makes it a prime candidate for a variety of nucleophilic substitution reactions. This functionality can be exploited to introduce a wide array of chemical moieties, leading to the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

Future research could focus on its use as a key intermediate in the synthesis of complex heterocyclic scaffolds. For instance, the propyl chain can be functionalized to participate in intramolecular cyclization reactions, leading to the formation of chromane (B1220400), quinoline, or other heterocyclic systems. The methoxy (B1213986) group on the benzene (B151609) ring can influence the regioselectivity of these cyclizations and can be a site for further modification.

One can envision the reaction of this compound with various binucleophiles to construct novel heterocyclic rings. For example, reaction with substituted hydrazines or hydroxylamines could yield pyrazolidine (B1218672) or isoxazolidine (B1194047) derivatives, respectively. These, in turn, can serve as precursors for a diverse library of compounds.

Table 1: Potential Heterocyclic Scaffolds from this compound

Reactant Potential Heterocyclic Scaffold Potential Significance
Substituted Hydrazines Pyrazolidine Derivatives Core structures in many pharmaceuticals
Hydroxylamine Isoxazolidine Derivatives Building blocks for complex natural products
Substituted Thioureas Thiazine Derivatives Found in bioactive compounds

The development of novel catalytic methods for the derivatization of this compound is another promising avenue. This could include transition-metal-catalyzed cross-coupling reactions at the chloro-position or C-H activation of the aromatic ring, leading to a rapid diversification of the core structure.

Development of Ultra-Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies. Future research on this compound should prioritize the development of environmentally benign and sustainable synthetic methods. This involves the use of greener solvents, catalysts, and energy sources.

For instance, exploring its reactivity in aqueous media or bio-based solvents instead of traditional volatile organic compounds would significantly enhance the green credentials of its transformations. The use of solid-supported catalysts or biocatalysts for its derivatization could also contribute to more sustainable processes by allowing for easy catalyst recovery and reuse.

Microwave-assisted organic synthesis (MAOS) is another area ripe for exploration with this compound. The ability of microwave irradiation to rapidly heat reactions can lead to significantly shorter reaction times, increased product yields, and often, cleaner reactions.

Table 2: Comparison of Conventional vs. Potential Green Synthetic Approaches for Derivatization

Parameter Conventional Method Potential Green Method
Solvent Toluene (B28343), Dichloromethane Water, Ethanol, Glycerol
Catalyst Homogeneous acids/bases Solid acids/bases, Biocatalysts
Energy Source Conventional heating (oil bath) Microwave irradiation, Ultrasound
Waste Generation Higher Lower

| Atom Economy | Variable | Potentially higher |

Computational Design of Novel Chemical Transformations

Computational chemistry and in silico design offer powerful tools to predict and understand the reactivity of molecules, thereby guiding experimental work. For this compound, computational studies could be employed to:

Predict Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction pathways for various nucleophilic substitutions and cyclization reactions, predicting the most likely products and transition states. This can save significant experimental time and resources.

Design Novel Catalysts: Computational screening can identify potential catalysts for new types of transformations, such as asymmetric reactions that would introduce chirality into the molecule.

Understand Reactivity: Molecular modeling can provide insights into the electronic properties of the molecule, explaining the influence of the methoxy group on the reactivity of both the alkyl chloride and the aromatic ring.

By simulating reaction conditions and predicting spectroscopic data (like NMR and IR spectra) of potential products, computational chemistry can accelerate the discovery of new reactions and molecules derived from this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of batch reactions into continuous flow processes is a major trend in modern chemical manufacturing, offering benefits such as improved safety, better process control, and easier scalability. This compound is an ideal candidate for integration into flow chemistry platforms.

Its alkylation reactions, for example, can be performed in a flow reactor where the reactants are continuously mixed and heated, leading to rapid and efficient product formation. This would be particularly advantageous for reactions that are highly exothermic or that involve unstable intermediates.

Furthermore, the integration of flow chemistry with automated synthesis platforms would enable the high-throughput synthesis of a library of derivatives from this compound. By systematically varying the nucleophiles or other reactants in an automated fashion, a large number of new compounds could be synthesized and screened for biological activity in a short period. This approach would be invaluable for drug discovery and materials science research.

Table 3: Potential Advantages of Flow Chemistry for Reactions of this compound

Feature Benefit
Enhanced Heat and Mass Transfer Improved reaction control and safety, especially for exothermic reactions.
Precise Control of Reaction Parameters Higher yields and purities, better reproducibility.
Scalability Easier and more predictable scale-up from laboratory to production.

| Automation | Enables high-throughput synthesis of compound libraries for screening. |

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Chloropropyl)-4-methoxybenzene, and how can reaction efficiency be monitored?

A common method involves nucleophilic substitution of 4-methoxybenzene derivatives with 3-chloropropyl groups. For example, alkylation of 4-methoxyphenylpiperazine with 1-bromo-3-chloropropane in ethanol using sodium methoxide (NaOCH₃) as a base achieves moderate yields (40-60%) . Reaction progress can be tracked via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) is recommended to isolate the compound as a white crystalline solid .

Q. How can researchers characterize the purity and structural identity of this compound?

Key techniques include:

  • Melting Point Analysis : Pure samples exhibit a sharp melting point range (e.g., 199–204°C for related chloropropyl-piperazine derivatives) .
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) typically shows signals for the methoxy group (δ ~3.7 ppm) and chloropropyl chain protons (δ ~1.8–3.5 ppm). ¹³C NMR confirms the aromatic methoxy carbon (δ ~55 ppm) and chlorinated aliphatic carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 228.065 for C₁₀H₁₂ClO).

Advanced Research Questions

Q. What strategies optimize the yield of this compound in large-scale syntheses?

Critical factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol, but require careful removal during purification .
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve alkylation efficiency .
  • Temperature Control : Maintaining 60–80°C minimizes side reactions (e.g., elimination or over-alkylation) .
  • Purification : Column chromatography with silica gel (gradient elution: 5–20% ethyl acetate in hexane) resolves co-eluting impurities .

Q. How can researchers resolve contradictions in spectral data when analyzing derivatives of this compound?

Discrepancies in NMR or MS data often arise from:

  • Rotameric Forms : Piperazine derivatives may exhibit dynamic rotational isomerism, splitting signals in ¹H NMR. Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce split peaks .
  • Trace Solvents : Residual DMSO or ethanol in samples can obscure signals. Lyophilization or repeated washing with deuterated solvents mitigates this .
  • Isomeric Byproducts : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) separates positional isomers or unreacted starting materials .

Q. What are the best practices for ensuring the stability of this compound during long-term storage?

  • Storage Conditions : Keep in amber vials under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the chloropropyl group .
  • Degradation Monitoring : Periodic FT-IR analysis detects carbonyl formation (C=O stretch at ~1700 cm⁻¹), indicating oxidation .
  • Moisture Control : Use molecular sieves (3Å) in storage containers to absorb residual humidity .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Predict regioselectivity in electrophilic substitutions by mapping electrostatic potential surfaces .
  • Simulate transition states for SN2 reactions at the chloropropyl site, guiding catalyst design .
  • Estimate solubility parameters using COSMO-RS models to optimize solvent selection .

Methodological Notes

  • Safety : Handle chlorinated intermediates in fume hoods with nitrile gloves and P95 respirators. Avoid aqueous waste disposal due to ecotoxicity risks .
  • Data Validation : Cross-reference melting points and spectral data with published analogs (e.g., piperazine derivatives) to confirm consistency .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloropropyl)-4-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(3-Chloropropyl)-4-methoxybenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.